molecular formula C21H23N3O6 B11377859 3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11377859
M. Wt: 413.4 g/mol
InChI Key: NGXNRMPWMHGCJW-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a complex structure with multiple functional groups, including methoxy groups, a propoxyphenyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the propoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a propoxyphenyl halide in the presence of a base.

    Attachment of the benzamide moiety: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or sodium hydride can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide.

    Reduction: Formation of 3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzylamine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tubulin polymerization, heat shock protein 90, or other molecular targets, resulting in anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring and the propoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O6/c1-5-10-29-15-8-6-13(7-9-15)18-20(24-30-23-18)22-21(25)14-11-16(26-2)19(28-4)17(12-14)27-3/h6-9,11-12H,5,10H2,1-4H3,(H,22,24,25)

InChI Key

NGXNRMPWMHGCJW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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